

Application Note: Quantification of Caftaric Acid in Wine using HPLC-DAD

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Compound of Interest

Compound Name: *Caftaric Acid*

Cat. No.: *B190713*

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of **caftaric acid** in wine samples. **Caftaric acid**, a major phenolic acid in grapes and wine, significantly influences wine quality, color, and sensory characteristics. This method provides a reliable protocol for researchers, winemakers, and quality control professionals to accurately measure **caftaric acid** concentrations, facilitating better understanding and control of wine aging and quality. The described method is characterized by its simplicity in sample preparation, sensitivity, and reproducibility.

Introduction

Caftaric acid (trans-caffeoyltartaric acid) is one of the most abundant hydroxycinnamic acids found in grapes and, consequently, in wine.[1] It plays a crucial role as an antioxidant and is a key precursor to browning reactions in white wines. The concentration of **caftaric acid** can vary significantly depending on grape variety, viticultural practices, winemaking techniques, and storage conditions. Therefore, accurate quantification of **caftaric acid** is essential for quality control and for research into wine chemistry and stability. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful technique for the separation and quantification of phenolic compounds in complex matrices like wine.[2] [3] This method offers high selectivity and sensitivity, allowing for the direct injection of wine samples with minimal preparation.[2][4]

Experimental

Instrumentation and Materials:

- HPLC System: An Agilent 1260 Infinity LC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
[5]
- Column: A reversed-phase C18 column (e.g., Atlantis dC18, 250 x 4.6 mm, 5 µm particle size) is recommended for good separation.[2][4]
- Software: Data acquisition and processing were performed using OpenLAB CDS ChemStation Edition™ software or equivalent.[5]
- Reagents and Standards:
 - **Caftaric acid** standard (purity ≥98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Formic acid (or phosphoric acid) (analytical grade)
 - Ultrapure water
- Sample Preparation: Wine samples were filtered through a 0.45 µm syringe filter prior to injection.[6] For wines with high phenolic content, dilution with the initial mobile phase may be necessary.

Chromatographic Conditions:

The following chromatographic conditions are a representative example and may require optimization based on the specific instrumentation and column used.

Parameter	Condition
Column	Atlantis dC18 (250 x 4.6 mm, 5 µm)[2][4]
Mobile Phase A	Water with 0.5% formic acid (v/v)[7]
Mobile Phase B	Methanol with 2.0% formic acid (v/v)[7]
Gradient Elution	0 min, 16% B; 7 min, 50% B; 8 min, 100% B; 8-12 min, 100% B; 13 min, 18% B; 13-18 min, 18% B[7] (This is an example, a simpler gradient may also be effective)
Flow Rate	0.6 mL/min[7]
Column Temperature	40 °C[7]
Injection Volume	10 µL[7]
Detection	DAD, monitoring at 330 nm for quantification of caftaric acid.[7] A full spectrum (200-400 nm) should be recorded for peak identification and purity analysis.

Protocols

1. Standard Solution Preparation:

- Prepare a stock solution of **caftaric acid** (e.g., 1000 mg/L) in methanol.
- From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase to cover the expected concentration range of **caftaric acid** in wine samples (e.g., 1, 5, 10, 25, 50, and 100 mg/L).

2. Sample Preparation:

- Allow the wine sample to reach room temperature.
- For direct injection, filter an aliquot of the wine sample through a 0.45 µm syringe filter into an HPLC vial.[6]

- If the expected concentration of **caftaric acid** is high, dilute the filtered sample with the initial mobile phase as necessary.

3. HPLC Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared standard solutions in triplicate to construct a calibration curve.
- Inject the prepared wine samples. It is recommended to inject a blank (initial mobile phase) and a quality control standard periodically to ensure system stability.

4. Data Analysis and Quantification:

- Identify the **caftaric acid** peak in the sample chromatograms by comparing the retention time and the UV-Vis spectrum with that of the standard.
- Integrate the peak area of **caftaric acid**.
- Construct a calibration curve by plotting the peak area versus the concentration of the **caftaric acid** standards.
- Quantify the concentration of **caftaric acid** in the wine samples using the linear regression equation derived from the calibration curve.

Results and Discussion

Method Validation Summary:

A typical validation of this method would yield the following performance characteristics:

Parameter	Typical Value
Linearity (R^2)	> 0.998[4]
Limit of Detection (LOD)	0.05 - 0.5 mg/L[2][4]
Limit of Quantification (LOQ)	0.15 - 1.5 mg/L
Precision (RSD%)	< 5%[3]
Accuracy (Recovery %)	95 - 105%[3]

Quantitative Data Summary:

The concentration of **caftaric acid** can vary widely among different wine types. The following table summarizes typical concentration ranges found in the literature.

Wine Type	Caftaric Acid Concentration Range (mg/L)
White Wine	15.50 - 43.47[4]
Red Wine	Generally lower than in white wines
Rosé Wine	Variable, depends on production method
Unripe Grape Juice (Verjuice)	~286[7]

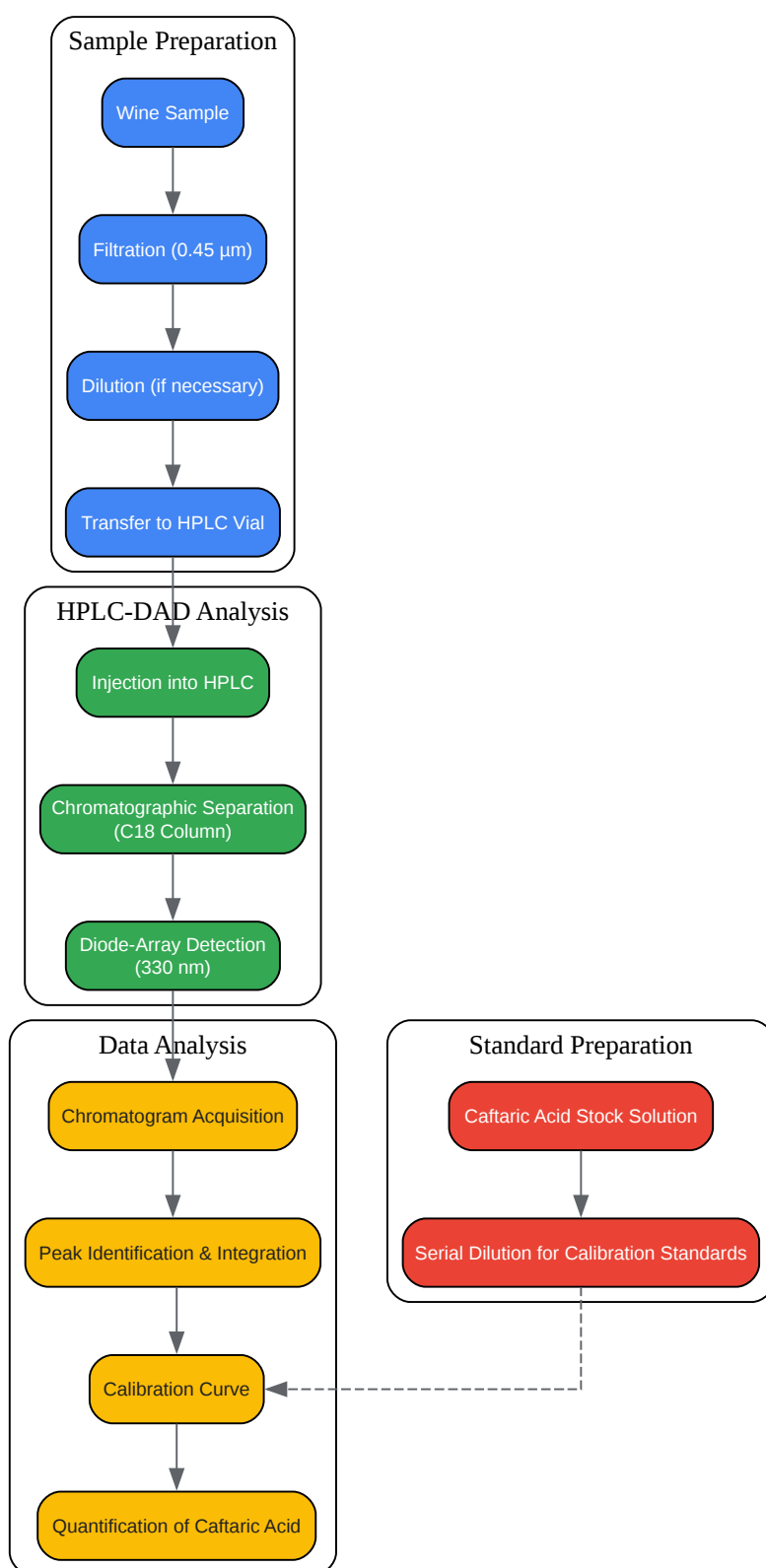
Troubleshooting:

- **Peak Tailing:** Ensure proper pH of the mobile phase; a lower pH (around 2.5-3) generally improves peak shape for phenolic acids.
- **Poor Resolution:** Optimize the gradient elution profile or consider a column with a smaller particle size for higher efficiency.
- **Baseline Noise:** Ensure proper degassing of the mobile phase and check for any leaks in the system.

Conclusion

The HPLC-DAD method described in this application note is a reliable and efficient tool for the quantification of **caftaric acid** in wine. The simple sample preparation and the high selectivity and sensitivity of the method make it suitable for routine analysis in both research and industrial settings. Accurate measurement of **caftaric acid** can provide valuable insights into wine quality, oxidation processes, and the impact of different enological practices.

Visualizations



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Caption: Experimental workflow for **caftaric acid** quantification in wine.

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